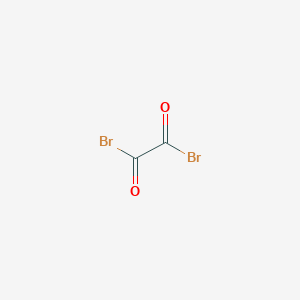

Ethanedioyl dibromide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96957. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

oxalyl dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2O2/c3-1(5)2(4)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZLVNXWYDFQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065869 | |

| Record name | Ethanedioyl dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Oxalyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15219-34-8 | |

| Record name | Ethanedioyl dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15219-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedioyl dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015219348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedioyl dibromide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioyl dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanedioyl dibromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZQ2D2RT2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Ethanedioyl Dibromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanedioyl dibromide, also known as oxalyl bromide, is a highly reactive chemical intermediate with significant applications in organic synthesis. This document provides a comprehensive overview of its fundamental chemical and physical properties, detailed safety and handling protocols, a step-by-step synthesis procedure, and insights into its primary chemical reactivities. The information is structured to serve as a technical resource for laboratory and development settings.

Chemical Identity and Physical Properties

This compound is the diacyl bromide of oxalic acid. Its key identifiers and physical properties are summarized in the tables below for quick reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Oxalyl bromide, Oxalyl dibromide[1] |

| CAS Number | 15219-34-8[1] |

| Molecular Formula | C₂Br₂O₂[1] |

| Molecular Weight | 215.83 g/mol [1] |

| Canonical SMILES | C(=O)(C(=O)Br)Br[1] |

| InChI Key | JAZLVNXWYDFQFE-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Clear, colorless to light yellow/dark yellow liquid | [1][2] |

| Melting Point | -19 °C | [2] |

| Boiling Point | 105-107 °C at 760 mmHg | [2] |

| Density | ~1.517 g/mL at 25 °C | [2] |

| Refractive Index | ~1.522 at 20 °C | [2] |

| Solubility | Reacts violently with water. Soluble in many organic solvents. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of this compound's identity and purity.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹³C NMR | A single resonance is expected for the two equivalent carbonyl carbons. The chemical shift would be in the typical range for acyl bromides. A spectrum is available on PubChem.[1] |

| Infrared (IR) | Strong absorption bands characteristic of the C=O stretching in an acyl bromide are expected, typically in the region of 1750-1850 cm⁻¹. C-Br stretching bands would appear at lower wavenumbers. An FTIR spectrum is available on PubChem.[1] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine atoms and carbon monoxide. |

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound.

Experimental Protocol: Synthesis from Oxalyl Chloride

Materials:

-

Oxalyl chloride (100 g)

-

Hydrogen bromide gas

-

Mercury (for purification)

-

Distillation apparatus

-

Gas dispersion tube

Procedure:

-

In a fume hood, place 100 g of pure oxalyl chloride into a suitable reaction flask equipped with a gas dispersion tube and an outlet for exhaust gases.

-

Slowly bubble hydrogen bromide gas through the oxalyl chloride. A significant excess of hydrogen bromide is required (approximately 8 moles per mole of oxalyl chloride).

-

Continue the gas flow for approximately 12 hours. The reaction mixture should be stirred or agitated to ensure good gas-liquid contact.

-

After the initial 12-hour period, allow the mixture to stand for an additional 6 hours.

-

Set up a fractional distillation apparatus. Carefully transfer the reaction mixture to the distillation flask.

-

Distill the mixture, collecting the fraction that boils at 102-103 °C at a pressure of 720 mmHg. This fraction is the this compound. The expected yield is approximately 85%.

-

To remove any discoloration caused by residual bromine, the collected product can be shaken with a small amount of mercury until the color disappears. The purified product should then be carefully decanted or filtered from the mercury.

Caption: General workflow for alkene bromination.

Acylation Reactions

Similar to its more common analogue, oxalyl chloride, this compound can be used in acylation reactions, such as the formation of amides from amines or esters from alcohols. The high reactivity of the acyl bromide moiety facilitates these transformations.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage [1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage [1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled [1] |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Reacts violently with water, releasing corrosive fumes. [2]Keep away from moisture.

-

Store in a cool, dry place in a tightly sealed container. [2] First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a valuable and highly reactive reagent in organic synthesis. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in a research and development setting. This guide provides a foundational understanding of these core aspects to aid scientists in their work with this compound.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Oxalyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyl bromide, (COBr)₂, is a reactive α-dicarbonyl halide that serves as a valuable reagent in organic synthesis. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is paramount for predicting its reactivity and optimizing its application in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the structural and bonding characteristics of oxalyl bromide, supported by experimental data and theoretical analyses. The information is presented to be a valuable resource for researchers in academia and the pharmaceutical industry.

Molecular Structure and Conformational Analysis

Oxalyl bromide exists as a mixture of two primary conformers in the gas phase: a planar anti (or trans) form and a non-planar gauche form. The anti conformer is the more stable of the two. In the solid state, oxalyl bromide exclusively adopts the centrosymmetric anti conformation.

Gas-Phase Structure: Electron Diffraction Studies

Gas-phase electron diffraction (GED) has been instrumental in determining the precise geometric parameters of both the anti and gauche conformers of oxalyl bromide. The following table summarizes the key structural data obtained from these experiments.

| Parameter | anti Conformer | gauche Conformer |

| Bond Lengths (Å) | ||

| C=O | 1.180 ± 0.003 | 1.180 (assumed) |

| C-C | 1.545 ± 0.008 | 1.545 (assumed) |

| C-Br | 1.938 ± 0.004 | 1.938 (assumed) |

| Bond Angles (°) | ||

| ∠O=C-C | 124.5 ± 0.5 | 124.5 (assumed) |

| ∠Br-C-C | 112.3 ± 0.4 | 112.3 (assumed) |

| Dihedral Angle (°) | ||

| ∠Br-C-C-Br | 180 (fixed) | 65.5 ± 5.0 |

| Composition at 20°C | 85 ± 5% | 15 ± 5% |

Data sourced from a gas-phase electron diffraction study.

Solid-State Structure

Electronic Structure and Bonding

The bonding in oxalyl bromide is characterized by the interplay of the electronegative bromine and oxygen atoms with the central carbon-carbon single bond.

The Carbon-Carbon Single Bond

The C-C bond in oxalyl bromide (1.545 Å) is slightly longer than a typical C-C single bond in alkanes (~1.54 Å). This can be attributed to the electron-withdrawing effect of the two adjacent carbonyl groups. The nature of this bond is of significant interest in understanding the rotational barrier and the overall stability of the different conformers.

Carbon-Bromine and Carbon-Oxygen Bonds

The C-Br and C=O bonds exhibit typical lengths for acyl bromides and ketones, respectively. The polarity of these bonds, with partial positive charge on the carbon atoms and partial negative charges on the oxygen and bromine atoms, dictates the electrophilic nature of the carbonyl carbons, making them susceptible to nucleophilic attack.

Theoretical studies employing Density Functional Theory (DFT) and ab initio methods have been used to further probe the electronic structure. A Natural Bond Orbital (NBO) analysis would provide a more quantitative picture of the orbital interactions, such as the hyperconjugative effects that may contribute to the relative stability of the conformers.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Objective: To determine the gas-phase molecular structure of oxalyl bromide.

Methodology:

-

Sample Preparation: A pure sample of oxalyl bromide is placed in a reservoir connected to a nozzle system.

-

Introduction into the Diffraction Chamber: The sample is heated to a temperature sufficient to achieve a vapor pressure of approximately 10-20 Torr. The vapor is then introduced into a high-vacuum diffraction chamber through a fine nozzle.

-

Electron Beam Generation and Diffraction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is passed through the effusing gas jet. The electrons are scattered by the molecules.

-

Data Collection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a photographic plate or a modern imaging plate detector at two or more different camera distances to capture a wide range of scattering angles.

-

Data Analysis: The photographic plates are scanned to obtain the optical densities, which are then converted to electron intensities. The data is corrected for the sector function and background scattering. The resulting molecular scattering intensity is then used in a least-squares refinement process to determine the bond lengths, bond angles, and conformational composition that best fit the experimental data.

Experimental Workflow for Gas-Phase Electron Diffraction.

Vibrational Spectroscopy (Raman and Infrared)

Objective: To identify the vibrational modes and confirm the conformational state of oxalyl bromide in different phases.

Methodology:

-

Sample Preparation:

-

Liquid Phase (Raman): A small amount of liquid oxalyl bromide is placed in a sealed glass capillary tube.

-

Solid Phase (Raman/IR): A thin film of oxalyl bromide is crystallized on a cold window (e.g., CsI or KBr) within a cryostat by controlled cooling of the liquid or deposition from the gas phase.

-

Gas Phase (IR): Oxalyl bromide vapor is introduced into a gas cell with appropriate IR-transparent windows (e.g., KBr).

-

-

Raman Spectroscopy:

-

A laser (e.g., Ar+ ion laser at 514.5 nm or a diode laser at 785 nm) is focused on the sample.

-

The scattered light is collected at a 90° angle to the incident beam.

-

The collected light is passed through a monochromator to disperse the different wavelengths.

-

A sensitive detector, such as a CCD, records the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).

-

-

Infrared Spectroscopy:

-

A beam of infrared radiation from a source (e.g., a globar) is passed through the sample.

-

The transmitted light is analyzed by an interferometer (in FT-IR spectroscopy) or a monochromator.

-

A detector (e.g., DTGS or MCT) measures the intensity of the transmitted light at each frequency.

-

The resulting spectrum shows the frequencies at which the molecule absorbs infrared radiation.

-

Conformational Equilibrium of Oxalyl Bromide.

Synthesis of Oxalyl Bromide

A common laboratory synthesis of oxalyl bromide involves the reaction of oxalyl chloride with hydrogen bromide.[1]

Reaction: (COCl)₂ + 2 HBr → (COBr)₂ + 2 HCl

Experimental Protocol:

-

Reactant Setup: 100g of pure oxalyl chloride is placed in a reaction vessel equipped with a gas inlet tube and a reflux condenser.

-

Reaction with HBr: A stream of anhydrous hydrogen bromide gas (approximately 8 moles per mole of oxalyl chloride) is passed through the oxalyl chloride for about 12 hours. The reaction is typically performed at or below room temperature to control the exothermic reaction.

-

Equilibration: The reaction mixture is allowed to stand for an additional 6 hours to ensure the reaction goes to completion.

-

Purification: The resulting mixture is purified by fractional distillation. The fraction boiling at 102-103 °C at 720 mmHg is collected as oxalyl bromide.

-

Decolorization: Any discoloration due to the presence of free bromine can be removed by shaking the product with a small amount of mercury.

Yield: The typical yield for this synthesis is around 85%.[1]

Logical Flow of Oxalyl Bromide Synthesis.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of oxalyl bromide, integrating experimental data from gas-phase electron diffraction and vibrational spectroscopy with theoretical considerations. The conformational isomerism and the geometric parameters of the anti and gauche forms have been presented in a structured format. Detailed experimental protocols for the characterization and synthesis of oxalyl bromide have also been outlined to aid researchers in their practical applications of this important reagent. A deeper understanding of the electronic structure through advanced computational methods such as Natural Bond Orbital analysis will further elucidate the subtle interplay of factors governing its structure and reactivity.

References

Physical and chemical characteristics of Ethanedioyl dibromide

An In-depth Technical Guide to Ethanedioyl Dibromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as oxalyl bromide, is a highly reactive chemical intermediate with significant applications in organic synthesis. This document provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its synthesis and key reactions, and relevant safety information. Its role as a building block in the synthesis of various organic molecules, including those with potential pharmaceutical applications, is highlighted. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Chemical and Physical Characteristics

This compound is a halogenated dicarbonyl compound. Its high reactivity stems from the two acyl bromide functional groups, making it a powerful reagent for acylation and other transformations.

Identifiers and Molecular Structure

| Identifier | Value |

| IUPAC Name | oxalyl dibromide[1] |

| Synonyms | This compound, Oxalyl bromide, Ethanedioyl bromide[1][2] |

| CAS Number | 15219-34-8[1][2] |

| Molecular Formula | C₂Br₂O₂[1][2][3] |

| Molecular Weight | 215.83 g/mol [1][2][3] |

| Canonical SMILES | C(=O)(C(=O)Br)Br[1][2] |

| InChI | InChI=1S/C2Br2O2/c3-1(5)2(4)6[1][2] |

| InChIKey | JAZLVNXWYDFQFE-UHFFFAOYSA-N[1][2] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Yellow to brown liquid | [4] |

| Melting Point | -19.5 °C | [2] |

| -19 °C | [5][6] | |

| Boiling Point | 102-103 °C @ 720 Torr | [2] |

| 16-17 °C @ 10 mmHg | [5][6] | |

| Density | 1.517 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.522 | [5][6] |

| Solubility | Slightly soluble in Benzene, soluble in Chloroform | [5] |

Spectral Data

| Spectroscopy | Data |

| ¹³C NMR | Spectra available, chemical shifts for acyl halides typically range from 160-185 ppm.[1][7] |

| Infrared (IR) | FTIR and ATR-IR spectra are available.[1] Characteristic C=O stretching bands for acyl bromides are expected. |

| Raman | Raman spectra are available.[1] |

| Mass Spectrometry | Exact Mass: 215.82446 Da, Monoisotopic Mass: 213.82650 Da.[1] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is the reaction of oxalyl chloride with hydrogen bromide.[8]

Protocol:

-

Into 100g of pure oxalyl chloride, pass a steady stream of hydrogen bromide gas. A total of 8 moles of HBr per mole of oxalyl chloride should be used.

-

Continue the passage of HBr for approximately 12 hours.

-

Allow the reaction mixture to stand for an additional 6 hours.

-

Set up for fractional distillation and carefully fractionate the mixture.

-

Collect the fraction boiling at 102-103 °C at a pressure of 720 mmHg. This fraction is the this compound product.

-

The product may be discolored due to the presence of free bromine. This can be removed by shaking the collected fraction with a small amount of mercury until the color disappears.

-

The expected yield is approximately 85%.[8]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Reactions

This compound is a highly reactive compound that participates in reactions typical of acyl halides. It reacts violently with water and is moisture-sensitive.[5] Its primary use is as an efficient acylating agent.

This compound reacts readily with primary and secondary amines to form N,N'-substituted oxamides. The reaction proceeds via a nucleophilic acyl substitution mechanism.

General Protocol:

-

Dissolve the amine (2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the cooled amine solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the resulting mixture, which may contain the product and the amine hydrobromide salt, can be worked up by washing with water, followed by an aqueous acid solution to remove excess amine, and finally with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude oxamide.

-

The product can be further purified by recrystallization or column chromatography.

Caption: Mechanism for the formation of N,N'-disubstituted oxamides.

Biological Activity and Relevance in Drug Development

While this compound itself is not known to possess direct biological activity, its utility as a reagent is significant in the synthesis of complex molecules, some of which are investigated in drug discovery. For example, it can be used to create various heterocyclic compounds and linkers used in the development of pharmaceuticals. A thorough literature search did not reveal any specific signaling pathways directly modulated by this compound. Its high reactivity and toxicity likely preclude its use as a therapeutic agent. Its primary relevance to drug development professionals lies in its role as a versatile synthetic tool.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

| Hazard Statement | GHS Classification |

| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1)[1][6] |

| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4)[1][6] |

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, chemical-resistant gloves, and a lab coat.[6] Avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C.[5][6] The compound is moisture-sensitive and should be stored under an inert atmosphere.

-

Incompatibilities: Reacts violently with water.[5] Keep away from moisture and strong bases.

Conclusion

This compound is a valuable and highly reactive reagent in organic chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and common reactions. While it lacks direct biological applications, its importance as a synthetic intermediate for constructing more complex molecules makes it a compound of interest for researchers in synthetic chemistry and drug development. Strict adherence to safety protocols is essential when handling this hazardous substance.

References

- 1. This compound | C2Br2O2 | CID 84841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. OXALYL BROMIDE | 15219-34-8 [chemicalbook.com]

- 6. Oxalyl bromide 97 15219-34-8 [sigmaaldrich.com]

- 7. compoundchem.com [compoundchem.com]

- 8. prepchem.com [prepchem.com]

Technical Guide: Spectroscopic and Biological Profile of 1-(2-Methoxyphenyl)piperazine

Disclaimer: The requested analysis for CAS number 15219-34-8 pertains to Ethanedioyl dibromide (Oxalyl bromide). As a highly reactive chemical reagent, it holds limited direct relevance for drug development professionals. This guide instead focuses on 1-(2-methoxyphenyl)piperazine (2-MeOPP) , a compound with significant pharmacological interest and a more extensive dataset appropriate for the target audience.

Compound Identification:

-

Name: 1-(2-Methoxyphenyl)piperazine (2-MeOPP)

-

CAS Number: 35386-24-4[1]

-

Molecular Formula: C₁₁H₁₆N₂O[1]

-

Molecular Weight: 192.26 g/mol [1]

Spectroscopic Data

The following sections provide a summary of the key spectroscopic data for 1-(2-methoxyphenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure of 2-MeOPP. Data is typically acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for 1-(2-Methoxyphenyl)piperazine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.85-7.05 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~3.85 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~3.10 | Triplet | 4H | Piperazine protons (-CH₂-N) |

| ~3.00 | Triplet | 4H | Piperazine protons (-CH₂-N) |

| ~2.50 | Singlet | 1H | Piperazine proton (-NH) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.[4]

Table 2: ¹³C NMR Spectroscopic Data for 1-(2-Methoxyphenyl)piperazine

| Chemical Shift (δ) ppm | Assignment |

| ~152.5 | Aromatic Carbon (C-O) |

| ~141.5 | Aromatic Carbon (C-N) |

| ~123.0 | Aromatic Carbon |

| ~121.0 | Aromatic Carbon |

| ~118.5 | Aromatic Carbon |

| ~111.0 | Aromatic Carbon |

| ~55.5 | Methoxy Carbon (-OCH₃) |

| ~50.5 | Piperazine Carbon (-CH₂-N Ar) |

| ~46.0 | Piperazine Carbon (-CH₂-NH) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for 1-(2-Methoxyphenyl)piperazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium | N-H Stretch (secondary amine) |

| ~2800-3000 | Strong | C-H Stretch (aliphatic & aromatic) |

| ~1590, 1500, 1450 | Medium | C=C Stretch (aromatic ring) |

| ~1240 | Strong | C-O Stretch (aryl ether) |

| ~1120 | Strong | C-N Stretch (aliphatic amine) |

Note: Data typically obtained from KBr pellets or as a thin film.[1][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: GC-MS Fragmentation Data for 1-(2-Methoxyphenyl)piperazine

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 192 | High | Molecular Ion [M]⁺ |

| 150 | High | [M - C₃H₆N]⁺ Fragment |

| 135 | High | [M - C₃H₅N₂]⁺ Fragment |

Note: Fragmentation patterns are based on Electron Ionization (EI) at 70 eV.[1][2]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, particularly the conjugated aromatic system.

Table 5: UV-Vis Absorption Maxima for 1-(2-Methoxyphenyl)piperazine HCl

| Wavelength (λmax) | Solvent |

| 244 nm | Methanol |

| 276 nm | Methanol |

Note: Aromatic compounds typically exhibit multiple absorption bands related to π→π transitions.*[3][7][8]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 1-(2-methoxyphenyl)piperazine are provided below.

Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride

This protocol describes a common method for synthesizing the hydrochloride salt of 2-MeOPP.[9]

-

Reaction Setup: A mixture of 2-methoxyaniline (3 mmol), bis(2-chloroethyl)amine hydrochloride (3 mmol), and diethyleneglycol monomethyl ether (0.75 mL) is added to a round-bottom flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated to 150 °C and maintained for approximately 12 hours.

-

Workup: The mixture is cooled to room temperature and dissolved in methanol (4 mL).

-

Precipitation: Diethyl ether (150 mL) is added to the methanolic solution to precipitate the product.

-

Isolation: The resulting precipitate is collected by filtration and washed with diethyl ether to yield 1-(2-methoxyphenyl)piperazine hydrochloride as a solid.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the 1-(2-methoxyphenyl)piperazine sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Subsequently, acquire the ¹³C NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

IR Spectroscopy Protocol (Thin Solid Film)

This method is suitable for non-volatile solid samples.[10][11]

-

Sample Preparation: Dissolve a small amount (5-10 mg) of 1-(2-methoxyphenyl)piperazine in a few drops of a volatile solvent like methylene chloride.

-

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin, solid film of the sample on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. If necessary, acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the 1-(2-methoxyphenyl)piperazine sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.[2][12]

-

Instrument Setup: Use a gas chromatograph equipped with a standard nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane). Set the injector temperature to ~250°C and the transfer line to ~280°C.

-

Chromatographic Separation: Inject 1 µL of the sample solution. Use a temperature program for the GC oven, for example, starting at 100°C and ramping up to 280°C at a rate of 10-20°C/min to ensure separation of the analyte from any impurities.[2]

-

Mass Analysis: The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV. Scan a mass range from approximately 40 to 500 m/z.[13]

-

Data Analysis: Identify the peak corresponding to 1-(2-methoxyphenyl)piperazine based on its retention time and compare the resulting mass spectrum to a reference library for confirmation.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of 1-(2-methoxyphenyl)piperazine hydrochloride in a UV-transparent solvent, such as methanol or ethanol. Perform serial dilutions to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as the reference (blank). Fill a second cuvette with the sample solution.

-

Data Acquisition: Place both cuvettes in the spectrophotometer. Scan a wavelength range from approximately 200 to 400 nm.

-

Data Analysis: The instrument software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelengths of maximum absorbance (λmax).[7]

Biological Context: 5-HT₁ₐ Receptor Signaling

1-(2-Methoxyphenyl)piperazine is a known ligand at serotonin (5-HT) receptors, with a notable affinity for the 5-HT₁ₐ subtype, which is a G-protein coupled receptor (GPCR).[14][15] Its activity at this receptor is central to its pharmacological effects.

References

- 1. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. swgdrug.org [swgdrug.org]

- 3. caymanchem.com [caymanchem.com]

- 4. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR [m.chemicalbook.com]

- 5. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 13C NMR [m.chemicalbook.com]

- 6. 1-(2-Methoxyphenyl)piperazine(35386-24-4) IR Spectrum [m.chemicalbook.com]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sample preparation GC-MS [scioninstruments.com]

- 13. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Ethanedioyl Dibromide from Oxalyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethanedioyl dibromide, a valuable reagent in organic synthesis, from oxalyl chloride. The document details the reaction mechanism, experimental protocols, and key data points to ensure safe and efficient synthesis in a laboratory setting.

Introduction

This compound, also known as oxalyl bromide, is a highly reactive diacyl halide used in various organic transformations. Its synthesis from the more common oxalyl chloride via a halogen exchange reaction is a crucial process for chemists requiring this specific reagent. This guide focuses on a well-established method involving the reaction of oxalyl chloride with hydrogen bromide.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction where the bromide ion from hydrogen bromide displaces the chloride ions on the oxalyl chloride molecule. The overall reaction is as follows:

The reaction is typically driven to completion by using a large excess of hydrogen bromide gas, which facilitates the displacement of the chloride ions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from oxalyl chloride.

| Parameter | Value | Reference |

| Reactants | ||

| Oxalyl Chloride | 1 molar equivalent | [1] |

| Hydrogen Bromide | 8 molar equivalents | [1] |

| Reaction Conditions | ||

| Reaction Time | ~18 hours (12 hours + 6 hours) | [1] |

| Temperature | Room Temperature (assumed) | |

| Product Information | ||

| Product | This compound | [2][3][4][5] |

| Molecular Formula | C₂Br₂O₂ | [2][3][4][5] |

| Molecular Weight | 215.83 g/mol | [2][4][5] |

| Yield | 85% | [1] |

| Boiling Point | 102-103 °C at 720 mmHg | [1] |

| Purity | Purified by fractional distillation | [1] |

| Spectroscopic Data | ||

| 13C NMR | Data available | [2] |

| IR Spectra | Data available | [2] |

Experimental Protocol

This protocol is based on the method described by H. Staudinger and F. Anthes.[1]

4.1. Materials and Equipment

-

Chemicals:

-

Pure oxalyl chloride (100 g)

-

Hydrogen bromide gas

-

Mercury (for purification)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Gas dispersion tube (fritted)

-

Magnetic stirrer and stir bar

-

Gas outlet with a trap (e.g., a bubbler with sodium hydroxide solution to neutralize excess HBr and HCl)

-

Distillation apparatus (for fractional distillation)

-

Standard glassware

-

Fume hood

-

4.2. Procedure

-

Reaction Setup:

-

Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube connected to a hydrogen bromide source, and a gas outlet connected to a trap in a well-ventilated fume hood. The gas inlet tube should be a fritted gas dispersion tube to ensure efficient bubbling of the gas through the liquid.

-

Charge the flask with 100 g of pure oxalyl chloride.

-

-

Reaction:

-

Begin stirring the oxalyl chloride.

-

Slowly bubble a steady stream of hydrogen bromide gas through the oxalyl chloride. Ensure that the molar ratio of hydrogen bromide to oxalyl chloride is approximately 8:1.

-

Continue passing hydrogen bromide through the solution for about 12 hours.

-

After 12 hours, stop the flow of hydrogen bromide and allow the mixture to stir for an additional 6 hours at room temperature.

-

-

Work-up and Purification:

-

After the reaction is complete, assemble a fractional distillation apparatus.

-

Carefully transfer the reaction mixture to the distillation flask.

-

Heat the mixture and collect the fraction boiling at 102-103 °C at a pressure of 720 mmHg.[1] This fraction is the purified this compound.

-

If the collected fraction shows a discoloration due to the presence of free bromine, shake the product with a small amount of mercury until the color disappears.[1]

-

Carefully separate the purified product from the mercury.

-

4.3. Safety Precautions

-

Oxalyl chloride and this compound are corrosive and toxic. Handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a fume hood.

-

Hydrogen bromide is a corrosive and toxic gas. Ensure a proper gas delivery and trapping system is in place to prevent its release into the atmosphere.

-

Mercury is highly toxic. Handle with extreme care and dispose of it according to institutional guidelines.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Components

The following diagram illustrates the relationship between the reactants, reaction conditions, and the final product.

References

An In-depth Technical Guide to Ethanedioyl Dibromide (Oxalyl Bromide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C₂Br₂O₂, commonly known as oxalyl bromide. The internationally recognized IUPAC nomenclature for this compound is Ethanedioyl dibromide . This document details its chemical properties, synthesis protocols, and key applications in organic synthesis, presenting data in a clear, structured format for ease of reference.

Chemical Identity and Properties

This compound is a significant reagent in organic chemistry, valued for its reactivity as a brominating agent.[1] It is a di-acyl halide, structurally consisting of two carbonyl groups single-bonded to each other, with each carbonyl carbon also bonded to a bromine atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂Br₂O₂ | [1][2] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | Oxalyl bromide, Oxalic acid dibromide | [5] |

| CAS Number | 15219-34-8 | [1][2][6] |

| Molecular Weight | 215.83 g/mol | [1][2][6] |

| Appearance | Clear, colorless to light yellow/dark yellow liquid | [1][2] |

| Melting Point | -19 °C | [1][5] |

| Boiling Point | 105-107 °C at 760 mmHg; 16-17 °C at 10 mmHg | [1][2][5] |

| Density | 1.517 g/mL at 25 °C | [1][2][6] |

| Refractive Index | n20/D 1.522 | [1][2][5] |

| Solubility | Reacts violently with water. Soluble in benzene (slightly) and chloroform. | [1][2][5] |

| SMILES String | BrC(=O)C(Br)=O | [6] |

| InChI Key | JAZLVNXWYDFQFE-UHFFFAOYSA-N | [6] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of oxalyl chloride with hydrogen bromide.[7]

Materials:

-

Oxalyl chloride (pure)

-

Hydrogen bromide gas

-

Mercury (for purification)

Procedure:

-

Into 100g of pure oxalyl chloride, pass a steady stream of hydrogen bromide gas. A molar ratio of 8 moles of hydrogen bromide per mole of oxalyl chloride is recommended.[7]

-

Continue this process for approximately 12 hours.[7]

-

Allow the reaction mixture to stand for an additional 6 hours.[7]

-

Fractionally distill the resulting mixture. Collect the fraction that boils at 102-103 °C at a pressure of 720 mmHg. This fraction is the this compound, typically obtained with a yield of around 85%.[7]

-

To remove any discoloration caused by residual bromine, shake the collected product with a small amount of mercury.[7]

Safety Precautions: this compound is a reactive and hazardous compound. It reacts violently with water, releasing corrosive fumes, and is harmful if inhaled.[1] All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn.[1] Store the compound in a cool, dry place in a tightly sealed container, away from moisture.[1]

Applications in Organic Synthesis

This compound is a versatile reagent primarily used in organic synthesis. Its main application is as a brominating agent.[1] It is also utilized in the preparation of other chemical intermediates. For instance, it plays a role in the conversion of cyclopentane-1,3-dione to 3-bromocyclopenten-2-one, a valuable step in the synthesis of more complex molecules.[1] Furthermore, it is a reactant for the synthesis of various compounds, including mutasynthons for ansamitocin derivatives and for the asymmetrical synthesis of glycosyl bromides.

Logical Relationships in Synthesis

The synthesis of this compound from oxalyl chloride is a straightforward halogen exchange reaction. The logical flow of this process is depicted in the diagram below.

Caption: Workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Wholesale OXALYL BROMIDE Supplier,OXALYL BROMIDE Exporter from Palghar India [zarlishpolychemicals.co.in]

- 3. PubChemLite - this compound (C2Br2O2) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - C2Br2O2 - Explore [pubchemlite.lcsb.uni.lu]

- 5. OXALYL BROMIDE | 15219-34-8 [chemicalbook.com]

- 6. 草酰溴 溶液 2.0 M in methylene chloride | Sigma-Aldrich [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Discovery and History of Oxalyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalyl bromide (C₂Br₂O₂), a halogenated derivative of oxalic acid, has served as a valuable reagent in organic synthesis for over a century. This guide provides a comprehensive overview of its discovery, historical development, and key chemical properties. Detailed experimental protocols for both its historical and contemporary synthesis are presented, alongside tabulated quantitative data for easy reference. Furthermore, this document illustrates key reaction mechanisms and experimental workflows through detailed diagrams, offering a thorough resource for professionals in the chemical and pharmaceutical sciences.

Discovery and Historical Context

The first documented synthesis of oxalyl bromide is credited to the pioneering work of German chemist and Nobel laureate Hermann Staudinger and his colleague E. Anthes in 1913. Their research, published in Berichte der deutschen chemischen Gesellschaft, detailed the preparation of this novel compound through the reaction of oxalyl chloride with hydrogen bromide.[1] This discovery was an extension of Staudinger's broader investigations into the reactions of oxalyl chloride and other highly reactive organic compounds.

Following its initial synthesis, the synthetic utility of oxalyl bromide was further explored by chemists such as Roger Adams and L. H. Ulich. In a 1920 publication in the Journal of the American Chemical Society, they described the use of oxalyl bromide for the efficient conversion of carboxylic acids to their corresponding acid bromides. This work solidified the role of oxalyl bromide as a potent brominating agent in the chemist's toolkit.

Physicochemical Properties

Oxalyl bromide is a fuming, colorless to pale yellow liquid with a sharp, pungent odor. It is highly reactive, particularly with water, and is sensitive to moisture. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Chemical Formula | C₂Br₂O₂ |

| Molecular Weight | 215.83 g/mol |

| Melting Point | -19 °C |

| Boiling Point | 102-103 °C at 720 mmHg |

| Density | 1.517 g/mL at 25 °C |

| Refractive Index | 1.522 at 20 °C |

| Solubility | Reacts violently with water; Soluble in many organic solvents |

| CAS Number | 15219-34-8 |

Experimental Protocols

Historical Synthesis: Staudinger and Anthes (1913)

The original synthesis of oxalyl bromide as described by Staudinger and Anthes involves the direct treatment of oxalyl chloride with hydrogen bromide.

Procedure:

-

A stream of dry hydrogen bromide gas is passed through neat oxalyl chloride.

-

The reaction mixture is allowed to react for an extended period.

-

The resulting crude oxalyl bromide is purified by fractional distillation.

This method, while historically significant, requires the handling of corrosive gaseous hydrogen bromide and lengthy reaction times.

Modern Synthesis from Oxalyl Chloride

A more contemporary and convenient approach involves the in situ generation of hydrogen bromide or the use of a suitable brominating agent. The following is a representative modern protocol.

Materials:

-

Oxalyl chloride

-

Sodium bromide (anhydrous)

-

Sulfuric acid (concentrated)

-

Anhydrous dichloromethane (or other suitable inert solvent)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous sodium bromide.

-

Add anhydrous dichloromethane to the flask to create a slurry.

-

Cool the flask in an ice-water bath.

-

Slowly add concentrated sulfuric acid to the dropping funnel and then add it dropwise to the stirred slurry. This will generate hydrogen bromide in situ.

-

After the addition of sulfuric acid is complete, slowly add oxalyl chloride to the reaction mixture via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and then gently reflux for several hours, monitoring the reaction progress by appropriate analytical methods (e.g., GC-MS).

-

Upon completion, cool the reaction mixture and carefully filter to remove the sodium bisulfate and any remaining sodium bromide.

-

The filtrate is then subjected to fractional distillation under reduced pressure to yield pure oxalyl bromide.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Oxalyl chloride and oxalyl bromide are corrosive and toxic. Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of oxalyl bromide is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750-1780 | Strong | C=O stretch |

| ~690-515 | Medium-Strong | C-Br stretch |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of oxalyl bromide is expected to show a single resonance for the two equivalent carbonyl carbons.

| Chemical Shift (ppm) | Assignment |

| ~160-170 | C=O |

Mass Spectrometry (MS)

The electron ionization mass spectrum of oxalyl bromide would be expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be indicated by the isotopic pattern of the molecular ion and bromine-containing fragments (approximately equal intensity for M and M+2).

Expected Fragmentation:

-

[C₂Br₂O₂]⁺ (M⁺): Molecular ion.

-

[C₂BrO₂]⁺: Loss of a bromine radical.

-

[BrCO]⁺: Acylium ion.

-

[Br]⁺: Bromine cation.

Synthetic Applications and Reaction Mechanisms

Oxalyl bromide is a versatile reagent in organic synthesis, primarily utilized for the preparation of acid bromides from carboxylic acids. It is also employed in various other transformations, including the synthesis of heterocyclic compounds.

Synthesis of Acid Bromides

The reaction of a carboxylic acid with oxalyl bromide proceeds through a nucleophilic acyl substitution mechanism.

References

Ethanedioyl Dibromide: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Guide to the Core Properties, Suppliers, and Synthetic Applications of Ethanedioyl Dibromide in Pharmaceutical Research.

Introduction

This compound, also known as oxalyl bromide, is a highly reactive chemical compound with the formula (COBr)₂. It serves as a valuable reagent in organic synthesis, particularly in the preparation of a variety of intermediates crucial for the development of novel therapeutic agents. Its utility in the synthesis of complex molecules, including heterocyclic compounds and peptides, makes it a significant tool for researchers and scientists in the field of drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its key suppliers, commercial availability, and detailed experimental protocols for its application. Furthermore, it delves into the signaling pathways of biologically active molecules synthesized using this versatile reagent.

Commercial Availability and Key Suppliers

This compound is commercially available from a range of chemical suppliers, catering to the needs of both academic research and industrial-scale synthesis. The purity and available quantities can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a summary of key suppliers and their typical product offerings.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | ≥97% | 25 g, 100 g |

| Santa Cruz Biotechnology | Not specified | Contact for availability |

| Thermo Fisher Scientific | 98% | 25 g, 100 g, 500 g |

| TCI Chemicals | >98.0% (GC) | 25 g, 100 g |

| Oakwood Chemical | Not specified | 1 g, 10 g, 25 g, 100 g |

| Key Organics | >95% to >98% | Varies, bulk inquiries welcome |

| Combi-Blocks | >95% to 98% | Varies, typically in grams |

| Matrix Scientific | Not specified | Contact for availability |

Note: Pricing information is subject to fluctuation and is best obtained directly from the suppliers' websites.

Synthetic Applications and Experimental Protocols

This compound is a versatile reagent employed in a variety of chemical transformations that are highly relevant to drug synthesis. Its primary applications include its use as a brominating agent and in the formation of acyl bromides, which are reactive intermediates for a wide range of subsequent reactions.

Synthesis of a CRF1 Receptor Antagonist Precursor

Corticotropin-releasing factor 1 (CRF1) receptor antagonists are a class of compounds investigated for the treatment of stress-related disorders such as anxiety and depression.[1][2][3][4][5] this compound can be utilized in the synthesis of key intermediates for these molecules.

Experimental Protocol: Formation of an Acyl Bromide Intermediate

This protocol describes the conversion of a carboxylic acid to a highly reactive acyl bromide, a common step in the synthesis of complex drug molecules.

Materials:

-

Carboxylic acid precursor (1.0 eq)

-

This compound (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Dry nitrogen or argon atmosphere

-

Magnetic stirrer and stirring bar

-

Round-bottom flask with a septum

-

Syringes and needles

Procedure:

-

A dry round-bottom flask equipped with a magnetic stirring bar is charged with the carboxylic acid precursor.

-

The flask is sealed with a septum and purged with dry nitrogen or argon.

-

Anhydrous dichloromethane is added via syringe to dissolve the carboxylic acid.

-

The solution is cooled to 0 °C in an ice bath.

-

This compound is added dropwise to the stirred solution via syringe over a period of 10-15 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of gas ceases.

-

The solvent and excess this compound are removed under reduced pressure to yield the crude acyl bromide.

-

The crude acyl bromide is typically used immediately in the next synthetic step without further purification due to its high reactivity.

Synthesis of Ansamitocin P-3 Precursors

Ansamitocin P-3 is a potent microtubule inhibitor with antitumor activity.[6][7][8][9] The synthesis of ansamycin antibiotics often involves complex steps where reagents like this compound can be used for specific chemical transformations.

Experimental Protocol: Bromination of a Ketone

This protocol outlines a general procedure for the α-bromination of a ketone, a common transformation in the synthesis of complex natural products and their analogues.

Materials:

-

Ketone starting material (1.0 eq)

-

This compound (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Dry nitrogen or argon atmosphere

-

Magnetic stirrer and stirring bar

-

Round-bottom flask with a septum

-

Syringes and needles

Procedure:

-

The ketone starting material is dissolved in anhydrous THF in a dry round-bottom flask under a nitrogen atmosphere.

-

The solution is stirred at room temperature.

-

This compound is added slowly to the solution via syringe.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the α-brominated ketone.

Signaling Pathways of Synthesized Molecules

While this compound is a synthetic reagent and not directly involved in biological signaling, the molecules synthesized using it can have profound effects on cellular pathways.

CRF1 Receptor Antagonism and the HPA Axis

The hypothalamic-pituitary-adrenal (HPA) axis is a major neuroendocrine system that controls reactions to stress.[4] Corticotropin-releasing factor (CRF) is a key mediator of this response. When CRF binds to the CRF1 receptor, it initiates a signaling cascade that ultimately leads to the release of cortisol. CRF1 receptor antagonists block this binding, thereby inhibiting the downstream signaling and mitigating the physiological effects of stress.[1][2] This makes them promising candidates for the treatment of anxiety and depression.[3][5]

Ansamitocin P-3 and Tubulin Polymerization

Ansamitocin P-3 is a potent antitumor agent that functions as a microtubule inhibitor.[6][7] Microtubules are dynamic polymers of α- and β-tubulin subunits and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and cell shape maintenance.[10][11] Ansamitocin P-3 binds to β-tubulin, disrupting the assembly of microtubules.[8][9] This interference with microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[7][12]

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis, enabling the construction of complex molecular architectures that are of significant interest in drug discovery. Its commercial availability from numerous suppliers facilitates its use in both academic and industrial research settings. A thorough understanding of its reactivity and safe handling, coupled with detailed experimental protocols, allows for its effective application in the synthesis of novel therapeutic agents. The ability to synthesize molecules that can modulate critical signaling pathways, such as the HPA axis and microtubule dynamics, underscores the importance of this compound in the development of next-generation pharmaceuticals.

References

- 1. What are CRF receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The CRF1 receptor, a novel target for the treatment of depression, anxiety, and stress-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Corticotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Antitumor Agent Ansamitocin P-3 Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Antitumor Agent Ansamitocin P-3 Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 12. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

Oxalyl Bromide: A Comprehensive Technical Guide for Synthetic Chemists

Introduction

Oxalyl bromide (C₂Br₂O₂) is a highly reactive and versatile reagent that holds a significant place in the synthetic organic chemist's toolkit. As an ethanedioyl dihalide, it is primarily utilized for the efficient conversion of carboxylic acids to acyl bromides, a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. This guide provides an in-depth exploration of the chemical and physical properties of oxalyl bromide, its synthesis, safe handling protocols, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. Oxalyl bromide, also known by its IUPAC name ethanedioyl dibromide, is a fuming liquid that can range in color from colorless to light or dark yellow.[1][2][3] Its core chemical and physical characteristics are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₂Br₂O₂ | [4][5] |

| Molecular Weight | 215.83 g/mol | [4][6][7] |

| CAS Number | 15219-34-8 | [8][9] |

| Appearance | Clear, colorless to light/dark yellow liquid | [1][2][3] |

| Melting Point | -19 °C | [1][7][9] |

| Boiling Point | 105-107 °C at 760 mmHg; 16-17 °C at 10 mmHg | [1][7][9] |

| Density | ~1.517 g/mL at 25 °C | [1][2] |

| Refractive Index | ~1.522 at 20 °C | [1][9] |

| Solubility | Reacts violently with water | [2][3] |

One of the most critical properties of oxalyl bromide is its high reactivity with water.[2][3] This exothermic reaction produces corrosive hydrogen bromide gas, carbon monoxide, and carbon dioxide, necessitating stringent anhydrous handling conditions.[10] Due to its hazardous nature, it is classified as a dangerous good for transportation.[4]

Synthesis and Purification

The laboratory-scale synthesis of oxalyl bromide is most commonly achieved through the reaction of oxalyl chloride with hydrogen bromide.[11] This halogen exchange reaction is typically performed by bubbling anhydrous hydrogen bromide gas through pure oxalyl chloride.

Experimental Protocol: Synthesis of Oxalyl Bromide[11]

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a condenser fitted with a drying tube is charged with 100g of pure oxalyl chloride.

-

Reaction: The flask is cooled in an ice bath, and a steady stream of anhydrous hydrogen bromide gas (approximately 8 molar equivalents) is passed through the oxalyl chloride with vigorous stirring over a period of 12 hours.

-

Equilibration: The reaction mixture is allowed to stand for an additional 6 hours at room temperature to ensure complete conversion.

-

Purification: The resulting mixture is purified by fractional distillation under reduced pressure (720 mmHg). The fraction boiling at 102-103 °C is collected as pure oxalyl bromide. The typical yield for this procedure is around 85%.

-

Decolorization: Any discoloration of the product due to the presence of free bromine can be removed by shaking the distilled liquid with a small amount of metallic mercury.

Causality of Experimental Choices: The use of anhydrous conditions is paramount to prevent the violent reaction of oxalyl bromide with water, which would significantly reduce the yield and pose a safety hazard. The slow addition of hydrogen bromide and cooling of the reaction vessel help to control the exothermicity of the reaction. Fractional distillation is essential for separating the desired product from any remaining starting material and byproducts.

Key Applications in Organic Synthesis

Oxalyl bromide is a valuable reagent in a variety of organic transformations, primarily driven by its ability to act as an efficient brominating agent.[1]

Conversion of Carboxylic Acids to Acyl Bromides

The most prominent application of oxalyl bromide is the conversion of carboxylic acids to their corresponding acyl bromides. This reaction proceeds under mild conditions and is often preferred over other methods due to the clean formation of gaseous byproducts (CO, CO₂, and HBr), which simplifies purification.

Caption: Workflow for Acyl Bromide Synthesis

The resulting acyl bromides are highly reactive intermediates that can be readily converted into a wide range of functional groups, including esters, amides, and ketones, making them crucial building blocks in drug discovery and development.

Synthesis of Heterocyclic Compounds

Oxalyl bromide also serves as a key reagent in the synthesis of various heterocyclic compounds. For instance, it is used in the preparation of 3-bromocyclopenten-2-one from cyclopentane-1,3-dione.[1][9] This transformation provides a valuable intermediate for the synthesis of more complex molecular architectures.[1]

Other Synthetic Applications

Further applications of oxalyl bromide include its use in the synthesis of carbon-substituted iminium salts and as a reactant in the cyclization to produce CRF1 receptor antagonists.[9] Its versatility continues to be explored in the development of novel synthetic methodologies.[1]

Safety and Handling

Oxalyl bromide is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[1][3] It is harmful if inhaled and causes severe skin burns and eye damage.[3][12]

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Hand Protection: Use of chemically resistant gloves is mandatory.

-

Skin and Body Protection: A lab coat should be worn.

-

Respiratory Protection: An appropriate respirator must be used when handling this substance.[1][13]

Storage: Oxalyl bromide should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents.[1][12] The container must be tightly sealed to prevent exposure to atmospheric moisture.[1]

Conclusion

Oxalyl bromide is a powerful and versatile reagent for a range of synthetic transformations, most notably the preparation of acyl bromides. Its high reactivity necessitates stringent handling and storage procedures to ensure laboratory safety. By understanding its chemical properties and adhering to established protocols, researchers can effectively leverage oxalyl bromide in the synthesis of complex molecules, thereby advancing the fields of medicinal chemistry and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Wholesale OXALYL BROMIDE Supplier,OXALYL BROMIDE Exporter from Palghar India [zarlishpolychemicals.co.in]

- 3. Oxalyl bromide - Hazardous Agents | Haz-Map [haz-map.com]

- 4. scbt.com [scbt.com]

- 5. oxalyl bromide [webbook.nist.gov]

- 6. オキサリルブロミド - NSC 96957, エタンジオイルジブロミド [sigmaaldrich.com]

- 7. OXALYL BROMIDE | 15219-34-8 [chemicalbook.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. 草酰溴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Oxalylbromid – Wikipedia [de.wikipedia.org]

- 11. prepchem.com [prepchem.com]

- 12. fishersci.com [fishersci.com]

- 13. spectrumchemical.com [spectrumchemical.com]

Reactivity Profile of Ethanedioyl Dibromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanedioyl dibromide, also known as oxalyl bromide, is a highly reactive diacyl halide that serves as a versatile reagent in organic synthesis. Its utility stems from the two electrophilic carbonyl carbons and the good leaving group ability of the bromide ions. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including its physicochemical properties, stability, and handling precautions. The core of this document details its reactions with a variety of nucleophiles, such as alcohols, amines, and carboxylic acids, to form corresponding oxalates, oxamides, and acid bromides. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals employing this compound in their synthetic endeavors.

Physicochemical Properties and Safety Data

This compound is a clear, dark yellow liquid with a sharp, pungent odor.[1] It is a corrosive substance that reacts violently with water.[1] Due to its reactivity, it is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂Br₂O₂ | [2] |

| Molecular Weight | 215.83 g/mol | [2][3] |

| Appearance | Clear dark yellow liquid | [1] |

| Melting Point | -19 °C | |

| Boiling Point | 102-103 °C at 720 Torr | |

| Density | 1.517 g/mL at 25 °C | |

| Refractive Index | n20/D 1.522 |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| Causes severe skin burns and eye damage.[3] | Wear protective gloves, protective clothing, eye protection, and face protection.[4] |

| Harmful if inhaled.[3] | Use only outdoors or in a well-ventilated area.[4] |

| Reacts violently with water, liberating toxic gas.[4] | Do not allow contact with water. Keep under nitrogen.[4] |

Stability and Decomposition

This compound is stable under normal conditions if stored properly.[4] It is sensitive to moisture and light and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and refrigerated.[4] Upon contact with water, it hydrolyzes violently to produce oxalic acid and hydrogen bromide.[4] Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[4]

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Source |

| Infrared (IR) | Strong C=O stretching vibration expected around 1750-1850 cm⁻¹ | PubChem |

| ¹³C NMR | A single resonance for the two equivalent carbonyl carbons is expected. | PubChem |

Note: Specific peak values from publicly available spectra on PubChem are used to populate this table.

Reactivity Profile and Synthetic Applications

The high reactivity of this compound makes it a valuable reagent for the synthesis of a wide range of organic compounds. Its reactions are analogous to those of the more commonly used oxalyl chloride. The general mechanism involves nucleophilic acyl substitution at one or both of the carbonyl carbons.

Reaction with Alcohols to Form Oxalate Esters

This compound reacts readily with primary and secondary alcohols to form the corresponding dialkyl oxalates. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrogen bromide byproduct.[5]

General Reaction Scheme: 2 R-OH + (COBr)₂ → R-O-CO-CO-O-R + 2 HBr

Experimental Protocol: Synthesis of a Dialkyl Oxalate (General Procedure)

A solution of the alcohol (2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) is cooled in an ice bath. This compound (1 equivalent) is added dropwise with stirring. A tertiary amine base like pyridine or triethylamine (2.2 equivalents) is then added slowly to scavenge the HBr formed. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with dilute acid and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield the crude oxalate ester, which can be further purified by distillation or chromatography. While specific yields for this compound are not widely reported, reactions with oxalyl chloride and primary alcohols are known to give quantitative yields of the corresponding esters.[5] For secondary alcohols, yields can be lower, for instance, the reaction of oxalyl chloride with menthol gave a 17% yield of the oxalate.[5]